molecular formula C17H6NNa3O9S4 B121698 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 51987-57-6

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B121698
CAS No.: 51987-57-6
M. Wt: 565.5 g/mol
InChI Key: CRDTZOSAGFUIQI-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt are not widely documented. the process likely involves large-scale sulfonation and isothiocyanation reactions under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out in aqueous or organic solvents under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrene derivatives .

Mechanism of Action

The mechanism of action of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to act as a photoacid. Upon excitation, the compound can transfer a proton to a nearby molecule, facilitating the study of proton transfer dynamics. The molecular targets and pathways involved in this process are primarily related to its interaction with other molecules in the excited state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its isothiocyanate group, which allows for specific labeling and tracking in biological systems. Its high fluorescence efficiency and stability make it particularly valuable for various research applications .

Properties

IUPAC Name

trisodium;8-isothiocyanatopyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO9S4.3Na/c19-29(20,21)13-5-12(18-7-28)8-1-2-10-14(30(22,23)24)6-15(31(25,26)27)11-4-3-9(13)16(8)17(10)11;;;/h1-6H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDTZOSAGFUIQI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6NNa3O9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584433
Record name Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-57-6
Record name Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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